molecular formula C9H14O4 B12709960 sec-Butyl itaconate CAS No. 56525-13-4

sec-Butyl itaconate

Cat. No.: B12709960
CAS No.: 56525-13-4
M. Wt: 186.20 g/mol
InChI Key: SKQYQZAJMXQLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sec-butyl itaconate is a chemical derivative of itaconate, a crucial immunoregulatory metabolite produced by activated macrophages in response to inflammatory stimuli . Endogenous itaconate, synthesized from cis-aconitate in the TCA cycle by the enzyme ACOD1 (Irg1), has emerged as a key connector between immunity, metabolism, and inflammation . Itaconate and its cell-permeable derivatives, such as 4-octyl itaconate and dimethyl itaconate, are renowned for their potent anti-inflammatory properties . These compounds are established to activate the transcription factor Nrf2 by alkylating key cysteine residues on its inhibitor, KEAP1, leading to the expression of antioxidant and anti-inflammatory genes . Additionally, itaconate derivatives can suppress pro-inflammatory cytokine production and inhibit succinate dehydrogenase (SDH), contributing to their role in metabolic reprogramming of immune cells . As a research tool, this compound offers scientists a novel compound to probe the intricate mechanisms of immunometabolism, study the downstream effects of Nrf2 activation, and investigate new pathways for managing inflammation-related diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56525-13-4

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

3-butan-2-yloxycarbonylbut-3-enoic acid

InChI

InChI=1S/C9H14O4/c1-4-7(3)13-9(12)6(2)5-8(10)11/h7H,2,4-5H2,1,3H3,(H,10,11)

InChI Key

SKQYQZAJMXQLCP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(=C)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for Itaconate Esters

Esterification Pathways for Itaconic Acid Derivatives

The synthesis of itaconate derivatives, such as sec-butyl itaconate, primarily relies on the esterification of itaconic acid. rsc.orgontosight.ai Itaconic acid, a bio-based platform chemical, serves as a versatile starting material for producing a wide array of esters with diverse industrial applications. researchgate.netalfa-chemistry.commdpi.com

One common method involves the direct esterification of itaconic acid with an alcohol, such as sec-butanol, in the presence of an acid catalyst. rsc.orgmeiyachem.com This process can, however, be hampered by side reactions and the need for environmentally friendly catalysts.

A two-step approach offers an alternative pathway. This method first converts itaconic acid to itaconic anhydride (B1165640). rsc.orgnih.gov The subsequent esterification of the anhydride with the desired alcohol can lead to higher yields and selectivity. rsc.org For instance, the synthesis of 4-octyl itaconate (4-OI) through this two-step process has been shown to achieve a yield of 95% with 94% selectivity. rsc.org

Enzymatic catalysis presents a greener and more selective route. Immobilized lipases, such as Novozyme 435, have been successfully employed for the esterification of itaconic acid, achieving high yields and selectivities under mild reaction conditions. rsc.org For example, the enzymatic synthesis of 4-OI in the presence of toluene (B28343) and Novozyme 435 at 50°C resulted in a 99% yield with 99% selectivity. rsc.org

Targeted Synthesis of this compound

The targeted synthesis of this compound involves the reaction of itaconic acid or its anhydride with sec-butanol. ontosight.ai This specific ester has garnered interest for its potential applications in various fields. The chemical structure of this compound features a butanedioic acid backbone with a methylene (B1212753) group and an ester linkage to a sec-butyl group, with the molecular formula C9H14O4. ontosight.ai

While direct esterification is a viable route, achieving high yields and purity requires careful control of reaction parameters. The use of catalysts is crucial in driving the reaction towards the desired product.

Optimization of Esterification Reaction Conditions

Optimizing the conditions for the esterification of itaconic acid is critical for maximizing yield and minimizing byproducts. Key parameters that influence the reaction include temperature, catalyst type and concentration, and reaction time.

Studies on the synthesis of poly(1,4-butanediol itaconate) have shown that a temperature of 150°C is considered a limit, as higher temperatures can significantly increase the rate of isomerization reactions. mdpi.comresearchgate.net The amount of catalyst also plays a significant role. For instance, in the aforementioned poly(1,4-butanediol itaconate) synthesis, the optimal catalyst amount was found to be 0.3% relative to the carboxylic acid groups, with a reaction time of 4 hours at 150°C. mdpi.comresearchgate.net

The choice of catalyst is also paramount. While traditional acid catalysts like sulfuric acid are effective, they can be corrosive and difficult to separate from the product. rsc.orggoogle.com This has led to the exploration of solid acid catalysts, such as hierarchical zeolites (H-BEA), which offer advantages in terms of reusability and reduced environmental impact. researchgate.net In the synthesis of dibutyl itaconate, a hierarchical H-BEA zeolite catalyst demonstrated higher catalytic activity compared to its parent H-BEA zeolite. researchgate.net Enzymatic catalysts, like immobilized lipases, also offer a mild and selective alternative. rsc.orgunits.it

The following interactive table summarizes the optimized conditions for the synthesis of poly(1,4-butanediol itaconate):

ParameterOptimal Value
Catalyst Amount0.3% nCOOH
Reaction Time4 hours
Temperature150 °C
Data derived from studies on the synthesis of poly(1,4-butanediol itaconate) mdpi.comresearchgate.net

Control of Isomeric Purity in Itaconate Ester Synthesis

A significant challenge in the synthesis of itaconate esters is the potential for isomerization to citraconate and mesaconate derivatives. acs.org The double bond in the itaconate structure can migrate under certain reaction conditions, particularly at elevated temperatures, leading to a mixture of isomers. mdpi.comacs.org This isomerization can negatively impact the properties of the final product. mdpi.com

Controlling the reaction temperature is a primary strategy to minimize isomerization. mdpi.com Research indicates that temperatures above 150°C can significantly increase the proportion of isomerization reactions. mdpi.com Therefore, maintaining the reaction temperature below this threshold is crucial for preserving the desired isomeric form.

The choice of catalyst can also influence isomeric purity. Some catalysts may promote isomerization more than others. The use of inhibitors during polymerization can also help mitigate side reactions. acs.org

Development of Novel Synthetic Routes for Dialkyl Itaconates

The development of novel synthetic routes for dialkyl itaconates is an active area of research, driven by the need for more efficient, sustainable, and versatile methods. One innovative approach involves the C-C coupling of keto esters using Lewis acidic zeolites. acs.org For example, hafnium-containing BEA zeolites have been shown to catalyze the self-aldol condensation of ethyl pyruvate (B1213749) to produce itaconic acid ester analogues with high selectivity. acs.org

Another strategy focuses on the use of renewable feedstocks. Itaconic acid itself is a bio-based building block, and its derivatives are being explored for the synthesis of bio-based polymers. researchgate.netacs.org For instance, dialkyl itaconates have been used in reversible addition-fragmentation chain-transfer (RAFT) polymerization to create fully itaconic acid-derived triblock polymers. acs.org

Furthermore, palladium-catalyzed reactions have opened up new avenues for the synthesis of complex molecules from dialkyl itaconates. For example, the reaction of 2-iodoaniline (B362364) with dialkyl itaconates in the presence of a palladium catalyst can yield 2-quinolones with carboalkoxymethyl substituents. mdpi.com

Polymerization Science of Itaconate Esters

Homopolymerization Kinetics and Mechanisms of sec-Butyl Itaconate Analogues

The homopolymerization of dialkyl itaconates is known to proceed at moderate rates, yielding high molecular weight polymers despite the presence of two bulky substituent groups. kpi.ua However, the kinetics are often non-ideal, and controlled polymerization methods face significant challenges.

Kinetic studies on DBI polymerization in a benzene (B151609) solution at 50°C using 2,2'-azobisisobutyronitrile (AIBN) as the initiator have yielded key kinetic constants. kpi.ua Research has also highlighted that the homopolymerization of itaconates often results in relatively low monomer conversions and short polymer chains. researchgate.netdntb.gov.ua A significant factor limiting the polymerization, particularly at elevated temperatures (e.g., 80°C), is the occurrence of depropagation, which demonstrates an inherent challenge in the commercial production of poly(itaconate) homopolymers. researchgate.net The propagation rate coefficient (k_p) for itaconates is generally very low, which contributes to the slow polymerization rates. acs.org

Kinetic Parameters for Free Radical Homopolymerization of Di-n-butyl Itaconate (DBI) at 50°C
ParameterValueConditions
k_p/k_t1/20.021 mol-1/2L1/2s-1/2Benzene solution, AIBN initiator
2fk_d3.62 x 10-6 s-1Benzene solution, AIBN initiator

The application of reversible deactivation radical polymerization (RDRP), also known as controlled radical polymerization (CRP), to itaconate esters has been explored to achieve better control over polymer architecture. mdpi.comresearchgate.net Techniques such as atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP) have been investigated.

Atom Transfer Radical Polymerization (ATRP): The ATRP of dimethyl itaconate (DMI) using a CuX/2,2'-bipyridine catalyst system has demonstrated controlled characteristics up to approximately 50% conversion, showing a linear increase in number-average molecular weight (M_n) with monomer conversion. researchgate.net However, polymerization rates often decrease abruptly beyond this point. mdpi.comresearchgate.net Chain transfer to monomer is a prevalent issue in these systems, especially for sterically hindered monomers like DBI. mdpi.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization has shown success in producing well-defined polymers from itaconic acid esters like di-n-butyl itaconate. nih.govresearchgate.net The number-average molecular weights of the resulting polymers increase linearly with monomer conversion while maintaining relatively narrow molecular weight distributions. researchgate.net RAFT polymerization can be conducted under milder conditions, and poly(DBI) has been homopolymerized in a controlled manner at low temperatures (~20°C), which likely suppresses transfer reactions. mdpi.comresearchgate.net However, this control comes at the cost of very long reaction times, with one study reporting 150 hours to achieve 50% conversion. researchgate.nethelmholtz-berlin.de

Nitroxide-Mediated Polymerization (NMP): The homopolymerization of dialkyl itaconates like DBI and DMI via NMP has proven to be unsuccessful. mdpi.com Studies using BlocBuilder-based initiators found no polymer formation even at elevated temperatures of ~110°C. mdpi.comresearchgate.net This is attributed to the formation of a stable adduct between the nitroxide and the itaconate monomer, which prevents propagation. mdpi.com

Free Radical Homopolymerization Studies

Copolymerization Behavior with Vinyl Monomers

Copolymerization is a valuable strategy to overcome the limitations of itaconate homopolymerization, such as slow rates and depropagation. dntb.gov.uaum.si By incorporating itaconates with more reactive vinyl monomers like acrylates, methacrylates, and styrene (B11656), materials with tailored properties can be synthesized.

Reactivity ratios are crucial parameters that describe the preference of a growing polymer chain radical to add to its own type of monomer versus the comonomer. For itaconate ester systems, these ratios have been determined for copolymerization with various vinyl monomers.

For the copolymerization of di-n-butyl itaconate (DBI) with styrene (S) at 60°C, the reactivity ratios were found to be r_DBI = 0.38 and r_S = 0.40. mdpi.com In the case of copolymerization with methyl methacrylate (B99206) (MMA) at 50°C, the ratios were determined as r_DBI = 0.717 and r_MMA = 1.329. kpi.ua More recently, studies on the copolymerization of DBI and dicyclohexyl itaconate (DCHI) with butyl acrylate (B77674) (BA) determined a common set of reactivity ratios: r_itaconate = 1.26 and r_BA = 0.50. acs.orgnih.gov These values indicate that in the BA system, the itaconate monomer is preferentially incorporated into the copolymer chain. acs.org In contrast, for the styrene system, the product of the reactivity ratios (r_DBI * r_S ≈ 0.15) suggests a tendency toward alternation.

Reactivity Ratios for Copolymerization of Dialkyl Itaconates (M1) with Vinyl Monomers (M2)
Itaconate (M1)Comonomer (M2)r1r2Temperature (°C)
Di-n-butyl itaconate (DBI)Styrene (S)0.38 ± 0.020.40 ± 0.0560
Di-n-butyl itaconate (DBI)Methyl Methacrylate (MMA)0.717 ± 0.111.329 ± 0.0950
Di-n-butyl itaconate (DBI)Butyl Acrylate (BA)1.260.50Not specified
Dicyclohexyl itaconate (DCHI)Butyl Acrylate (BA)1.260.50Not specified

Itaconate monomers possess two ester groups at the α-position, which introduces significant steric hindrance. ntu.edu.sg This steric bulk is a primary reason for the relatively low reactivity of itaconate monomers in radical polymerizations. researchgate.net The steric hindrance directly impacts the propagation rate, leading to very low propagation rate coefficients (k_p). acs.org

A study comparing the polymerization kinetics of various linear alkyl itaconates found that the propagation rate coefficient (k_p) decreases as the size of the ester alkyl group increases. mdpi.com This trend is opposite to that observed for linear alkyl methacrylates. The presence of two side chains in itaconates is thought to allow for a shifted, zig-zag alignment motif that hinders the approach of the propagating radical to the monomer's olefinic bond, in contrast to the more favorable stacked alignment in methacrylates. mdpi.com Therefore, it is expected that this compound, with its branched and bulky sec-butyl groups, would exhibit even greater steric hindrance compared to its linear n-butyl analogue, leading to a further reduction in its propagation rate. This steric strain also contributes to a low ceiling temperature, making depropagation a significant competing reaction at higher temperatures. researchgate.net

The copolymerization of itaconate esters with common vinyl monomers like (meth)acrylates and styrene is a practical approach to creating functional polymers. helmholtz-berlin.de

Styrene: The copolymerization of di-n-butyl itaconate (DBI) with styrene has been successfully achieved via both conventional free radical mdpi.com and controlled radical methods like NMP, even though NMP fails for itaconate homopolymerization. mdpi.com In NMP copolymerizations, the conversion of styrene was consistently higher than that of DBI, resulting in copolymers richer in styrene than the initial feed. mdpi.com The reactivity ratios (r_DBI ≈ 0.38, r_S ≈ 0.40) suggest that both radicals have a slight preference for adding the other monomer, leading to a somewhat alternating copolymer structure. mdpi.com

Impact of Steric Hindrance on Copolymerization Dynamics

Advanced Polymerization Techniques for Controlled Architectures

The synthesis of well-defined polymers from itaconate esters often requires advanced polymerization techniques to manage their unique reactivity. While methods such as Reversible Deactivation Radical Polymerization (RDRP), Group Transfer Polymerization (GTP), and emulsion polymerization have been explored for the itaconate class of monomers, specific studies focusing solely on this compound are not extensively detailed in the current scientific literature. google.comgoogle.comgoogleapis.com General strategies for itaconate esters provide a framework for potential approaches to controlling poly(this compound) architecture.

Reversible Deactivation Radical Polymerization (RDRP) Strategies (RAFT, ATRP, NMP)

Reversible Deactivation Radical Polymerization (RDRP) techniques, including Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP), are powerful tools for synthesizing polymers with controlled molecular weights, narrow polydispersity, and complex architectures. For the broader class of itaconate esters, RDRP methods have been successfully applied to overcome challenges associated with conventional free-radical polymerization. researchgate.net For instance, RAFT and ATRP have been used to create well-defined polymers from various dialkyl itaconates. researchgate.net However, the application of these specific RDRP techniques to this compound has not been a primary focus of published research, though patents list di-sec-butyl itaconate as a potential monomer for creating various polymer compounds. google.com

Emulsion Polymerization for High Monomer Conversion and Microstructure Control

Challenges and Mitigation Strategies in Itaconate Ester Polymerization

The polymerization of itaconate esters, including this compound, presents several challenges that can affect reaction rates, polymer molecular weight, and thermal stability. The primary issues are depropagation at elevated temperatures and the prevalence of chain transfer reactions. core.ac.ukresearchgate.net

Depropagation Phenomena and Temperature Effects

The thermal degradation of poly(di-sec-butyl itaconate) (PDsBI) is a complex process involving both depropagation (or depolymerization) and de-esterification. core.ac.ukresearchgate.net The degradation mechanism is significantly influenced by the structure of the ester substituent, particularly the number of β-hydrogens. researchgate.netcore.ac.uk

The thermal stability of poly(di-iso-propyl itaconate) and poly(di-sec-butyl itaconate) is different from that of poly(di-n-alkyl itaconates). core.ac.uk For PDsBI, which has five β-hydrogens in its ester group, de-esterification becomes a significant thermolysis pathway alongside depolymerization, initiated by chain-end scission. researchgate.netcore.ac.ukresearchgate.net In contrast, its isomer poly(di-n-butyl itaconate) (PDnBI) predominantly degrades via depolymerization. researchgate.net Studies comparing the thermal degradation of PDsBI and poly(sec-butyl methacrylate) have shown that their thermolysis mechanisms are very similar. researchgate.net The thermal degradation of PDsBI occurs with de-esterification becoming a major route at temperatures above 240°C. researchgate.net

Table 1: Thermal Degradation Characteristics of Poly(di-sec-butyl itaconate) vs. Isomers

Polymer Primary Degradation Mechanism(s) Structural Feature
Poly(di-sec-butyl itaconate) (PDsBI) Depolymerization & De-esterification researchgate.netcore.ac.ukresearchgate.net Branched ester group with 5 β-hydrogens researchgate.netcore.ac.uk
Poly(di-n-butyl itaconate) (PDnBI) Depolymerization researchgate.net Linear ester group researchgate.net

Chain Transfer Reactions

Chain transfer reactions are a significant factor in the radical polymerization of itaconate monomers, often leading to polymers with lower molecular weights than theoretically expected. core.ac.ukresearchgate.netakjournals.com The structure of the monomer, particularly the steric bulk of the ester substituent, plays a role in the prevalence of these reactions. For itaconate monomers with bulkier substituents, chain transfer to the monomer can be suppressed due to steric hindrance. core.ac.ukresearchgate.net

The presence of an allylic group in the itaconate structure contributes to a high chain transfer constant to the monomer. researchgate.netakjournals.com This leads to the formation of additional chain-end unsaturation, which can act as initiation sites for depolymerization upon heating, thereby reducing the thermal stability of the resulting polymer. akjournals.com One mitigation strategy is to perform the polymerization in the presence of a chain-transfer agent, such as n-dodecyl mercaptan (DDM). akjournals.com The use of a chain transfer agent competes with the chain transfer to monomer reaction, resulting in more stable polymer chain ends and consequently, improved thermal stability of the polymer. core.ac.ukakjournals.com

Control of Molecular Weight and Dispersity

The control of molecular weight and dispersity (Đ) in the polymerization of itaconate esters, such as this compound, is crucial for tailoring the final properties of the polymer for specific applications. While conventional free radical polymerization often leads to polymers with broad molecular weight distributions and limited control, modern controlled radical polymerization (CRP) techniques have enabled significant advances. researchgate.netd-nb.info These methods, notably Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of well-defined polymers. researchgate.netresearchgate.net

For itaconate esters in general, CRP techniques have been shown to produce polymers with a linear increase in number-average molecular weight (Mn) relative to monomer conversion and narrower molecular weight distributions (low Đ). researchgate.netresearchgate.net For instance, the RAFT polymerization of various dialkyl itaconates has successfully yielded polymers with controlled molecular weights. researchgate.netresearchgate.net Similarly, ATRP has been employed for itaconate derivatives, and by optimizing reaction conditions like temperature, it's possible to obtain homopolymers with high molar masses and reasonably narrow polydispersity indices. researchgate.net

However, the polymerization of sterically hindered monomers like dialkyl itaconates, including this compound, presents challenges. mdpi.com These can include a low propagation rate, a tendency for chain transfer reactions, and potential depropagation at elevated temperatures, which can broaden the molecular weight distribution. d-nb.inforesearchgate.netmdpi.com For example, ATRP of dimethyl itaconate showed controlled characteristics up to about 50% conversion before a significant decrease in polymerization rate was observed. researchgate.netmdpi.com To mitigate these issues, polymerization is often conducted at lower temperatures, which can suppress side reactions, though sometimes at the cost of longer reaction times. researchgate.netmdpi.com

Table 1: Representative Data for Controlled Radical Polymerization of Itaconate Esters This table compiles representative data for monomers structurally similar to this compound to illustrate typical outcomes of controlled polymerization techniques. Direct data for this compound is not widely published, but similar trends are expected.

Polymerization MethodItaconate MonomerMn ( g/mol )Dispersity (Đ)Conversion (%)Reference
RAFTDi-n-butyl itaconate (DBI)12,3001.37~50 mdpi.com
RAFTDi-n-butyl itaconate (DBI)Low MnControlled50 researchgate.net
ATRPDimethyl itaconate (DMI)-Controlled~50 researchgate.net
NMP (Copolymerization)Di-n-butyl itaconate/Styrene-1.3 - 1.5~50 researchgate.net

Functional Polymer Architectures from Itaconate Esters

The unique chemical structure of itaconate esters, characterized by a pendant exo-chain double bond and two ester functionalities, makes them highly versatile building blocks for creating a wide range of functional polymer architectures. tu-clausthal.defrontiersin.org This functionality allows for both the initial synthesis of diverse polymer backbones and subsequent post-polymerization modifications. mdpi.comacs.org These modifications can introduce new chemical groups, altering the polymer's physical and chemical properties for advanced applications. acs.org Key strategies to create functional architectures include step-growth polymerization to form poly(ester amide)s and various crosslinking reactions that transform linear or branched polymers into robust networks. tu-clausthal.denih.gov

Poly(ester amide) Synthesis and Properties

Poly(ester amide)s (PEAs) derived from itaconate esters are a class of polymers that combine the properties of both polyesters and polyamides. The incorporation of amide groups into the polymer backbone can significantly influence material properties, such as thermal stability, mechanical strength, and thixotropic behavior in the resin state. mdpi.com

The synthesis of unsaturated PEAs from itaconic acid or its esters is challenging because primary and secondary amines can readily react with the α,β-unsaturated double bond via an aza-Michael addition, which consumes the reactive site intended for later crosslinking. mdpi.commdpi.com To circumvent this, synthetic strategies have been developed that avoid the presence of free amines during the main polymerization step. mdpi.commdpi.com One successful approach involves the pre-reaction of a diamine with another molecule to form a stable diamido-diol, which can then be safely polymerized with itaconic acid or its esters through standard polycondensation. mdpi.comnih.gov

The properties of the resulting itaconate-based PEAs are highly tunable. For instance, the presence of amide groups often leads to increased viscosity and can induce thixotropic behavior (shear-thinning) in the polymer resin, a property not typically seen in their pure polyester (B1180765) counterparts. mdpi.com The thermal and mechanical properties of the final, cured materials are also heavily influenced by the amide content. mdpi.com Research has demonstrated the development of fully bio-based unsaturated PEAs for applications like stereolithography, where the polymer resin is formulated with cross-linkers and photoinitiators to be cured into solid objects. nih.govacs.org These materials can achieve a high bio-based content and exhibit properties suitable for industries like textiles and fashion. nih.gov

Table 2: Properties of Itaconate-Based Poly(ester amide) Resins This table summarizes typical properties of poly(ester amides) synthesized from itaconic acid derivatives. The values are representative of the class of materials.

PropertyValueDescriptionReference
Synthesis MethodSolventless thermal polycondensationA common method using pre-formed diamido-diols to prevent side reactions. nih.govacs.org
Number-Average Molecular Weight (Mn)~1050 g/mol Low molecular weight is often targeted for liquid resin applications. acs.org
Polydispersity Index (PDI)~1.50Indicates a relatively broad molecular weight distribution, typical for step-growth polymerization. acs.org
Key FeatureThixotropic BehaviorThe resin's viscosity decreases under shear stress, which is beneficial for processing. mdpi.com
ApplicationUV-Curing Resins, StereolithographyThe retained double bond allows for photopolymerization and 3D printing. nih.govacs.org

Crosslinking Mechanisms in Itaconate-Based Polymers

The pendant double bond in polymers derived from itaconate esters like this compound is a key feature that allows for the formation of crosslinked networks, transforming them from thermoplastics or viscous liquids into durable thermosets. rsc.orgfrontiersin.org The crosslinking process significantly enhances the material's mechanical properties, thermal stability, and chemical resistance. Several mechanisms can be employed to achieve this.

Radical Crosslinking: This is a common method where a free-radical initiator, activated by heat (e.g., benzoyl peroxide) or UV light (a photoinitiator), initiates polymerization through the unreacted carbon-carbon double bonds of the itaconate units within the polymer chains. rsc.orgresearchgate.net This creates covalent bonds between chains, forming a three-dimensional network. The density of this network, which dictates the final properties, can be controlled by the initial concentration of itaconate units in the polymer. rsc.org For example, a higher percentage of itaconic acid in a copolyester leads to a higher crosslinking density. rsc.org

Aza-Michael Addition: This mechanism involves the reaction of a nucleophile, typically a multifunctional amine, with the electron-deficient double bond of the itaconate moiety. frontiersin.orgnih.gov When a diamine or polyamine is used as the crosslinking agent, it can bridge two separate polymer chains, leading to a crosslinked structure. nih.govresearchgate.net This reaction can proceed under mild conditions and is used for in-situ crosslinking in applications like tissue engineering. nih.govresearchgate.net The reaction involves the attachment of the amine to the β-carbon of the C=C bond. nih.gov

Ionic Crosslinking: In some composite systems, the carboxylic acid groups of itaconic acid can react with metal oxides (e.g., zinc oxide, magnesium oxide) to form metal carboxylate ionic clusters. allenpress.com These ionic interactions act as physical crosslinks, supplementing the covalent crosslinks formed through radical mechanisms. allenpress.com This synergistic effect of both covalent and ionic crosslinking can lead to a significant enhancement in the mechanical properties of the final material. allenpress.com

Advanced Materials Applications of Itaconate Ester Derived Polymers

Polymeric Materials for Separation Technologies (e.g., Filters, Membranes)

The versatility of itaconic acid and its esters makes them valuable precursors for a variety of materials, including those used in purification and separation technologies. researchgate.net Copolymers incorporating itaconate esters are being explored for the manufacture of specialized purification devices such as filters and membranes. researchgate.net The ability to copolymerize these bio-based monomers with conventional monomers like styrene (B11656) and methyl methacrylate (B99206) allows for the precise tailoring of material properties to suit specific separation requirements. researchgate.net The resulting polymers can be used as packing materials for analytical columns or as the functional matrix in separation membranes. researchgate.net This application leverages the potential to create biodegradable and renewably sourced materials to replace traditional petroleum-derived compounds like acrylic acid in these technologies. researchgate.net

Development of Bio-Based Elastomers and Rubbers

A significant area of development for itaconate-based polymers is in the field of bio-based elastomers, positioned as a sustainable alternative to conventional synthetic rubbers like styrene-butadiene rubber (SBR). mdpi.com Researchers have successfully synthesized elastomers by copolymerizing itaconate esters with dienes.

A notable example is the development of poly(dibutyl itaconate-co-butadiene) (PDBIB), a bio-based rubber synthesized via redox-initiated emulsion polymerization of dibutyl itaconate and butadiene. mdpi.comnih.gov This process can produce high molecular weight polymers, which is crucial for achieving desirable elastomeric properties. mdpi.com The properties of these elastomers can be finely tuned by adjusting the ratio of the comonomers, the side-chain length of the itaconate ester, and through functionalization. mdpi.comnih.gov

Studies on PDBIB nanocomposites, reinforced with fillers like silica (B1680970) or carbon black, have demonstrated excellent mechanical properties. mdpi.comresearchgate.net For instance, silica-reinforced PDBIB with a 40/60 weight ratio of dibutyl itaconate to butadiene (PDBIB60) and carbon black-reinforced PDBIB with a 30/70 ratio (PDBIB70) both exhibited tensile strengths exceeding 18 MPa and elongation at break over 400%. mdpi.comresearchgate.net These properties are comparable to or even surpass those of traditional synthetic rubbers, making them promising candidates for engineering applications, including the manufacturing of "green" tires with low rolling resistance and excellent wet skid performance. encyclopedia.pubmdpi.com

The thermal oxidative aging behavior of PDBIB has been studied and compared to commercial rubbers like SBR and cis-1,4-polybutadiene (BR). nih.gov Results indicate that PDBIB's sensitivity to thermo-oxidative aging is intermediate between that of SBR and BR, with chain degradation being the predominant aging mechanism. nih.gov

Mechanical Properties of PDBIB Nanocomposites

MaterialFillerTensile Strength (MPa)Elongation at Break (%)Reference
PDBIB60Silica> 18> 400 mdpi.com
PDBIB70Carbon Black> 18> 400 mdpi.com
Unfilled PDIB40 (40 wt.% butadiene)None> 2> 600 researchgate.net

Formulations for Adhesives and Coatings

Polymers derived from itaconate esters are increasingly being developed for use in adhesive and coating formulations, offering a bio-based alternative to standard acrylic and polyurethane systems. helmholtz-berlin.denih.gov The incorporation of monomers like dibutyl itaconate (DBI) into polymer backbones for waterborne dispersions is a key area of research. nih.govresearchgate.net These efforts aim to increase the renewable content of paints, adhesives, and coatings without compromising performance. nih.gov

One of the challenges in this area has been the relatively slow polymerization rate of itaconate esters compared to conventional acrylic monomers. nih.govresearchgate.net However, recent research has demonstrated successful strategies to overcome these hurdles. For example, seeded semibatch emulsion polymerization has been used to incorporate up to 30 wt% of DBI into (meth)acrylic waterborne polymers within commercially viable reaction times (e.g., 4 hours), achieving high monomer incorporation (>90%). nih.govresearchgate.net The inclusion of DBI influences the polymer's microstructure and mechanical properties, and the use of a bio-based itaconate cross-linker can further enhance both kinetics and final polymer characteristics. nih.gov

Itaconate-based polyesters have also been synthesized for use in UV-curable and thermally cured coatings and adhesives. rsc.orgresearchgate.net These polyesters, created through the polycondensation of itaconic acid with various diols, can be formulated into resins for heat-cured coatings or as photocurable adhesives that bond upon UV irradiation. rsc.orgresearchgate.net The resulting coatings can exhibit high hardness and good resistance to water and solvents. rsc.org For example, paper coated with thin films of poly(itaconic acid ester)s not only showed excellent film formation but also demonstrated self-healing capabilities, with scratches showing almost complete recovery after heating. researchgate.net

Properties of Waterborne (Meth)acrylate Copolymers with 30 wt% Dibutyl Itaconate (DBI)

Polymerization Temperature (°C)DBI Incorporation (%)Reaction Time (h)ApplicationReference
50-90> 904Adhesives & Coatings nih.gov

Specialty Polymer Applications (e.g., Superabsorbent Materials, Resins)

Beyond elastomers and coatings, itaconic acid and its esters serve as precursors for a range of specialty polymers, including resins and superabsorbent materials. researchgate.netmdpi.com Itaconic acid is listed by the U.S. Department of Energy as a top value-added chemical from biomass, with applications including the synthesis of resins, plastics, and superabsorbent polymers (SAPs). mdpi.com

SAPs are materials capable of absorbing and retaining extremely large amounts of a liquid relative to their own mass. Itaconic acid-based polymers have been investigated for this purpose, often in copolymerization with monomers like acrylic acid. researchgate.net Research has shown that introducing an itaconic acid-based oligomer into an SAP network can improve critical properties such as absorbency under load (AUL), gel strength, and thermal stability. researchgate.net In one study, an SAP incorporating an itaconic acid oligomer achieved a centrifuge retention capacity (CRC) of 36.7 g/g and an AUL of 22.7 g/g in a saline solution. researchgate.net Starch-based superabsorbents have also been created using itaconic acid, demonstrating the capacity to absorb and separate various metal ions from aqueous solutions. mdpi.com

Itaconate esters are also used to synthesize various resins. researchgate.netrsc.org For instance, unsaturated polyesters derived from itaconic acid can be used as resins for thermally cured or UV-cured compositions, suitable for applications in inks and other specialty formulations. rsc.org The ability to functionalize the ester groups provides a pathway to create resins with tailored properties for specific industrial needs. helmholtz-berlin.de

Analytical and Spectroscopic Characterization of Itaconate Esters and Polymers

Spectroscopic Analysis for Structural Elucidation (FTIR, NMR)

Spectroscopic methods are fundamental in confirming the chemical structure of both the sec-butyl itaconate monomer and its polymeric forms. Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.

Fourier Transform Infrared Spectroscopy (FTIR) is instrumental in identifying the functional groups present in the itaconate structures. In the analysis of itaconate-based polyesters, characteristic absorption bands confirm the successful incorporation of the itaconate moiety. The FTIR spectrum of an itaconate polymer typically shows a band in the range of 1730–1715 cm⁻¹, which corresponds to the stretching vibrations of the carbonyl groups in α,β-unsaturated esters. mdpi.com Another significant peak is observed around 1640–1620 cm⁻¹, indicating the stretching vibration of the C=C double bond, which is a critical feature for potential post-polymerization modifications. mdpi.comnih.gov The presence of C-O stretching vibrations of the acyl groups between 1200–1000 cm⁻¹ further confirms the polyester (B1180765) structure. mdpi.com For instance, in the synthesis of poly(butylene itaconate), a shift in the C=O stretching vibration from 1703 cm⁻¹ in the itaconic acid monomer to 1728 cm⁻¹ in the polyester product signifies ester formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), provides detailed information about the molecular structure, connectivity, and composition of itaconate esters and polymers.

In the ¹H NMR spectrum of copolymers containing dibutyl itaconate, specific signals can be used to determine the ratio of the different monomers in the polymer chain. mdpi.com For example, the protons of the butyl groups and the methylene (B1212753) protons adjacent to the ester carbonyl group give rise to distinct signals that can be integrated to quantify the monomer incorporation. mdpi.com ¹H NMR is also used to identify the end-groups of polyester chains, which can provide insights into the polymerization mechanism. sci-hub.se

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the quaternary, methylene, and carbonyl carbons in the ¹³C NMR spectrum of poly(dibutyl itaconate) are sensitive to the stereochemistry of the polymer chain. cmu.edu This allows for the determination of the tacticity of the polymer, which can influence its physical properties.

The following table summarizes typical spectroscopic data for itaconate derivatives:

Technique Functional Group/Proton Environment Typical Chemical Shift/Wavenumber Reference
FTIRC=O stretch (α,β-unsaturated ester)1730–1715 cm⁻¹ mdpi.com
FTIRC=C stretch1640–1620 cm⁻¹ mdpi.comnih.gov
FTIRC-O stretch (acyl group)1200–1000 cm⁻¹ mdpi.com
¹H NMRProtons of butyl group in poly(dibutyl itaconate)~0.89 and 0.95 ppm mdpi.com
¹H NMRα-methylene protons to ester carbonyl in poly(dibutyl itaconate-co-lauryl methacrylate-co-itaconic acid)~3.3 ppm mdpi.com
¹³C NMRQuaternary, methylene, and carbonyl carbons in poly(dibutyl itaconate)Varies with tacticity cmu.edu

Chromatographic Techniques for Purity and Molecular Weight Distribution (GPC/SEC, HPLC)

Chromatographic methods are essential for assessing the purity of the this compound monomer and for determining the molecular weight and molecular weight distribution of the resulting polymers.

Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC) is the primary technique used to determine the molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of polymers. This information is critical as the molecular weight significantly influences the mechanical and thermal properties of the polymer. For instance, in the synthesis of copolymers of dibutyl itaconate and lauryl methacrylate (B99206), GPC is used to analyze the molecular weight of the resulting materials. mdpi.com The technique separates polymer chains based on their hydrodynamic volume in solution, allowing for the construction of a molecular weight distribution curve.

High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the itaconate ester monomer and to analyze the composition of reaction mixtures during polymerization.

Thermal Analysis Methodologies (DSC, TGA, DMA)

Thermal analysis techniques are employed to characterize the thermal properties and stability of itaconate polymers.

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of polymers. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For copolymers of dibutyl itaconate and lauryl methacrylate, a single Tg is observed, indicating the formation of random copolymers. mdpi.com DSC analysis of poly(1,4-butanediol itaconate) involves heating and cooling cycles to investigate the thermal transitions of the fully reacted product. mdpi.comnih.gov

Thermogravimetric Analysis (TGA) provides information about the thermal stability of a polymer by measuring its weight loss as a function of temperature. This analysis helps to determine the decomposition temperature of the polymer. For example, TGA has been used to study the thermal stability of polybutylene itaconate modified with divinyl benzene (B151609), showing that the modification increased the thermal stability of the polymer. researchgate.net

Dynamic Mechanical Analysis (DMA) measures the mechanical properties of a material as a function of temperature, time, and frequency. It provides information on the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response). DMA is used to study the viscoelastic properties of itaconate-based thermosets, revealing how the crosslinked network behaves over a range of temperatures. sci-hub.se

The thermal properties of itaconate polymers can be tuned by copolymerization or modification, as summarized in the table below:

Polymer System Analytical Technique Key Finding Reference
Poly(dibutyl itaconate-co-lauryl methacrylate-co-itaconic acid)DSCSingle Tg indicating random copolymer formation. mdpi.com
Poly(1,4-butanediol itaconate)DSCUsed to investigate thermal transitions of the final polymer. mdpi.comnih.gov
Polybutylene itaconate modified with divinyl benzeneTGAIncreased thermal stability upon modification. researchgate.net
Itaconate-based crosslinked polyestersDMACharacterization of storage modulus and Tan δ as a function of temperature. sci-hub.se

In-line Monitoring Techniques for Polymerization Kinetics (e.g., In-line NMR, Raman Spectroscopy)

In-line monitoring techniques are powerful tools for studying the kinetics of polymerization reactions in real-time. These methods provide continuous data on monomer conversion, polymer composition, and other reaction parameters without the need for sampling.

While specific examples for this compound are not prevalent in the provided search results, the principles of in-line NMR and Raman Spectroscopy are applicable. These techniques can be used to follow the disappearance of the monomer's vinyl protons (in ¹H NMR) or the C=C stretching vibration (in Raman) to track the rate of polymerization. This real-time data is invaluable for optimizing reaction conditions and achieving desired polymer properties.

Mass Spectrometry for Metabolite and Polymer Analysis (LC-MS/MS, GC-MS/MS)

Mass spectrometry (MS) techniques are highly sensitive methods used for the identification and quantification of molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for analyzing complex mixtures. For instance, LC-MS has been used to characterize the chemical structure of itaconate-based surfactants. nih.gov In the context of itaconate polymers, these techniques can be used to identify and quantify residual monomers, degradation products, or additives.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly useful for the characterization of synthetic polymers. It can provide detailed information about the polymer's molecular weight distribution, end-groups, and repeating units. For example, MALDI-TOF-MS has been used to characterize itaconate-based polyester resins, complementing the data obtained from GPC. sci-hub.se

Biotechnological Production and Metabolic Engineering of Itaconic Acid

Microbial Fermentation Pathways for Itaconic Acid Production

The biotechnological production of itaconic acid is predominantly achieved through the fermentation of carbohydrates by specific microorganisms. frontiersin.orgd-nb.info While several fungal species are capable of producing itaconic acid, one has emerged as the workhorse of the industry. news-medical.netfrontiersin.org

The filamentous fungus Aspergillus terreus is the principal microorganism used for the industrial-scale production of itaconic acid. news-medical.netresearchgate.net Since the 1960s, fermentation processes using A. terreus have been commercially employed. frontiersin.orgwikipedia.org Strains of A. terreus, such as NRRL 1960, have been identified through extensive screening as highly effective producers. researchgate.netoup.com Industrial processes using this fungus can achieve itaconic acid titers greater than 80 g/L from glucose. nih.govresearchgate.net While other microorganisms like Ustilago maydis, Candida species, and Rhodotorula species can also produce itaconic acid, A. terreus remains the most utilized due to its high production capacity. news-medical.netfrontiersin.org Fermentation conditions are critical for high yields, with key parameters including a high glucose concentration, a low pH (typically below 2.5), high oxygen levels, and a deficiency in manganese ions. mdpi.comfrontiersin.org

Table 1: Selected Aspergillus terreus Strains and Fermentation Performance This table is interactive. You can sort and filter the data.

Strain Substrate Titer (g/L) Yield (g/g) Productivity (g/L/h) Reference
A. terreus NRRL 1960 Glucose >80 - - nih.gov
A. terreus M8 (mutant) Glucose - - - google.com
A. terreus (General) Sugar ~90 0.53 - thuenen.de
A. terreus (Optimized) Sugar 129.3 0.58 1.15 thuenen.de
A. terreus (General) Glucose 26.3 0.22 0.1 d-nb.info

The metabolic pathway for itaconic acid synthesis in Aspergillus terreus originates from the tricarboxylic acid (TCA) cycle. mdpi.com The process begins with a sugar substrate, typically glucose, which is first broken down into pyruvate (B1213749) through glycolysis. news-medical.netfrontiersin.org Pyruvate is then converted to acetyl-CoA and enters the mitochondria. mdpi.com

Within the TCA cycle, acetyl-CoA combines with oxaloacetate to form citrate (B86180), which is then isomerized to cis-aconitate. news-medical.net This cis-aconitate is the direct precursor for itaconic acid. In a crucial step unique to this pathway, the enzyme cis-aconitate decarboxylase (CadA) catalyzes the decarboxylation of cis-aconitate to form itaconic acid. nih.govfrontiersin.org The itaconic acid is then transported out of the cell. d-nb.info This pathway effectively acts as a shunt from the central TCA cycle. mdpi.com

Role of Aspergillus Species (e.g., Aspergillus terreus)

Genetic and Metabolic Engineering Strategies for Enhanced Yield

To overcome the limitations of natural fermentation and reduce production costs, significant research has focused on the genetic and metabolic engineering of various microorganisms. mdpi.comthuenen.de The goal is to enhance the titer, yield, and productivity of itaconic acid.

Strategies in the native producer, A. terreus, include identifying and overexpressing genes crucial to the pathway. For instance, strains with higher transcription levels of the cadA gene have shown increased itaconic acid production. frontiersin.org

Beyond A. terreus, other microorganisms have been engineered as alternative production hosts. Escherichia coli and Saccharomyces cerevisiae are attractive chassis organisms due to their well-understood genetics and rapid growth. nih.govresearchgate.net Key engineering strategies in these hosts include:

Heterologous Expression: Introducing the cadA gene from A. terreus into the host organism to enable the final synthesis step. frontiersin.orgjst.go.jp

Pathway Redirection: Deleting genes of competing pathways to redirect the carbon flux towards the TCA cycle and the itaconate precursor, cis-aconitate. A common target for inactivation is the gene icd, which encodes isocitrate dehydrogenase, an enzyme that consumes a TCA cycle intermediate. jst.go.jpnih.gov

Precursor Enhancement: Overexpressing genes that increase the pool of precursors. For example, overexpressing the aconitase B gene (acnB) along with cadA in an E. coli strain lacking icd significantly boosted production. jst.go.jp

Transporter Engineering: Improving the export of itaconic acid from the cell to prevent feedback inhibition and accumulation. jst.go.jp

Table 2: Examples of Metabolic Engineering for Itaconic Acid Production This table is interactive. You can sort and filter the data.

Organism Genetic Modification Titer (g/L) Key Finding Reference
Aspergillus niger Expressed A. terreus cadA gene - Demonstrated feasibility of heterologous production in a related fungus. frontiersin.org
Escherichia coli Expressed cadA 0.07 Initial proof-of-concept for IA production in E. coli. jst.go.jp
Escherichia coli Expressed cadA, inactivated icd gene 0.35 Inactivating a competing pathway enzyme increased production. jst.go.jp
Escherichia coli Expressed cadA, inactivated icd, overexpressed acnB 4.34 Simultaneous overexpression of precursor-forming enzyme further enhanced titer. jst.go.jp
Escherichia coli (ita23) 5 gene knockouts, plasmid-based cad expression 32.0 (fed-batch) Model-based iterative engineering led to high yield and titer. nih.gov

Enzymatic Synthesis Approaches for Itaconate Precursors

The core of itaconic acid biosynthesis is an enzymatic reaction. The key enzyme in the widely studied pathway in A. terreus is cis-aconitate decarboxylase (CadA), encoded by the cadA gene. nih.gov This enzyme performs the unique decarboxylation of the TCA cycle intermediate cis-aconitate to yield itaconic acid. frontiersin.orgfrontiersin.org The characterization of this enzyme was a critical breakthrough, enabling the metabolic engineering efforts in other organisms. frontiersin.org

Interestingly, nature has evolved more than one enzymatic route to itaconic acid. In the fungus Ustilago maydis, a different two-step pathway exists. First, an aconitate isomerase (Adi1) converts cis-aconitate to trans-aconitate. Subsequently, a trans-aconitate decarboxylase (Tad1) catalyzes the decarboxylation of trans-aconitate to produce itaconic acid. nih.gov This discovery reveals an alternative enzymatic approach for the synthesis of the itaconate precursor, offering new possibilities for bio-inspired chemical production routes.

Immunometabolic and Biological Research of Itaconate and Its Derivatives

Biosynthesis and Regulation in Cellular Systems

Itaconate, a dicarboxylic acid, is an endogenous metabolite produced by mammalian immune cells, particularly macrophages, in response to inflammatory stimuli. rsc.orgjci.org Its synthesis is a diversion from the central metabolic pathway, the tricarboxylic acid (TCA) cycle. jci.org

Role of Aconitate Decarboxylase 1 (ACOD1/Irg1)

The synthesis of itaconate in mammals is catalyzed by the enzyme aconitate decarboxylase 1 (ACOD1), also known as immune-responsive gene 1 (Irg1). jci.orgresearchgate.net The expression of the Irg1 gene is strongly induced in myeloid cells like macrophages upon activation by inflammatory signals such as lipopolysaccharide (LPS), a component of Gram-negative bacteria. rsc.orgresearchgate.net

ACOD1 acts on the TCA cycle intermediate cis-aconitate, catalyzing its decarboxylation to form itaconate. rsc.orgjci.org This process diverts cis-aconitate away from its usual conversion into isocitrate within the TCA cycle. nih.gov In resting immune cells, ACOD1 protein is not present, but its expression is rapidly increased following inflammatory stimulation, leading to the accumulation of itaconate to millimolar concentrations within the mitochondria of mouse macrophages. frontiersin.org The indispensable role of ACOD1 in this process has been confirmed, as its absence completely eliminates LPS-induced itaconate production. frontiersin.org

Compartmentalization of Metabolic Pathways

The biosynthesis of itaconate involves a coordinated effort between different cellular compartments, primarily the mitochondrion and the cytosol. The initial steps of the TCA cycle, which produce the precursor cis-aconitate from citrate (B86180), occur within the mitochondrial matrix. frontiersin.orgresearchgate.net

While the enzymes for this initial phase, citrate synthase and aconitase, are located in the mitochondria, the key enzyme for itaconate synthesis, ACOD1 (CadA in fungi), is found in the cytosol in fungi like Aspergillus terreus. frontiersin.orgresearchgate.net This necessitates the transport of the precursor, cis-aconitate, from the mitochondria to the cytosol. frontiersin.orghilarispublisher.com In mammalian cells, ACOD1 is associated with the mitochondria, where it can directly access its substrate. nih.gov Once produced, itaconate can be transported out of the mitochondria into the cytosol by mitochondrial carriers for dicarboxylates and citrates, allowing it to exert its effects throughout the cell. nih.govmdpi.com This compartmentalization and transport are crucial for regulating the metabolic flux and the signaling functions of itaconate. hilarispublisher.comoup.com

Molecular Mechanisms of Action

Itaconate and its derivatives exert their biological effects through several molecular mechanisms, primarily by modifying proteins and inhibiting key enzymes.

Protein Modification via Michael Addition

A key mechanism of itaconate's action is its ability to covalently modify proteins through a process called Michael addition. nih.govfrontiersin.org Itaconate possesses an α,β-unsaturated carboxylic acid structure, which makes it an electrophile capable of reacting with nucleophilic cysteine residues on proteins. mdpi.comcam.ac.uk This reaction, also referred to as "itaconation," results in a stable 2,3-dicarboxypropyl modification on the protein. cam.ac.ukportlandpress.com

This covalent modification can alter the function of target proteins. nih.govfrontiersin.org Numerous proteins have been identified as targets for itaconation, including enzymes involved in glycolysis and key regulators of inflammation and oxidative stress. portlandpress.comnih.gov For instance, itaconate has been shown to alkylate cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), a critical regulator of the antioxidant response. cam.ac.uk

Table 1: Examples of Proteins Modified by Itaconate via Michael Addition

Protein Target Modified Cysteine Residue(s) Functional Consequence Reference(s)
KEAP1 C151, C257, C273, C288, C297 Activation of Nrf2 antioxidant pathway nih.gov, cam.ac.uk
Aldolase A (ALDOA) C73, C339 Inhibition of glycolysis nih.gov, frontiersin.org
Lactate Dehydrogenase A (LDHA) C84 Inhibition of glycolysis nih.gov, nih.gov
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Not specified Inhibition of glycolysis nih.gov, nih.gov
Transcription factor EB (TFEB) C212 Upregulation of lysosomal biogenesis frontiersin.org
JAK1 Not specified Functional change in signaling portlandpress.com

| NLRP3 | Not specified | Inhibition of inflammasome activation | nih.gov, portlandpress.com |

This table is interactive and can be sorted by column.

Enzyme Inhibition (e.g., Succinate (B1194679) Dehydrogenase)

Due to its structural similarity to several key metabolites, itaconate can act as a competitive inhibitor for certain enzymes. portlandpress.com The most well-characterized example is its inhibition of succinate dehydrogenase (SDH), which is also Complex II of the mitochondrial electron transport chain. nih.govnih.gov

SDH catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle. Itaconate competes with succinate for the enzyme's active site. nih.gov This inhibition is reversible and dose-dependent. nih.govresearchgate.net By inhibiting SDH, itaconate leads to the accumulation of succinate, a metabolite that itself has pro-inflammatory signaling roles. frontiersin.orgnih.gov This action effectively remodels macrophage metabolism and helps to regulate the inflammatory response. nih.gov The inhibition of SDH by itaconate is considered a key part of its anti-inflammatory effects. nih.govnih.gov

Beyond SDH, itaconate has been shown to inhibit other enzymes, including:

Isocitrate lyase: A key enzyme in the glyoxylate (B1226380) shunt of bacteria like Mycobacterium tuberculosis, contributing to itaconate's antimicrobial properties. jci.org

TET2 (Ten-eleven translocation 2): Itaconate competitively inhibits this dioxygenase, which has roles in epigenetic regulation and modulating gene expression. frontiersin.org

Cellular Signaling Pathway Modulation

Itaconate and its derivatives are significant modulators of major cellular signaling pathways, primarily those involved in inflammation and oxidative stress. nih.gov

The alkylation of KEAP1 by itaconate is a central event in its signaling function. cam.ac.uk This modification prevents KEAP1 from promoting the degradation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). cam.ac.uknih.gov As a result, Nrf2 accumulates, translocates to the nucleus, and activates a transcriptional program that includes numerous antioxidant and anti-inflammatory genes. cam.ac.uknih.gov

Itaconate also regulates the Activating Transcription Factor 3 (ATF3)-IκBζ axis . nih.govfrontiersin.org Itaconate-induced electrophilic stress leads to the upregulation of the anti-inflammatory transcription factor ATF3. nih.gov ATF3, in turn, inhibits IκBζ, a nuclear protein required for the expression of secondary response genes like the pro-inflammatory cytokine IL-6. nih.govfrontiersin.org This pathway operates independently of Nrf2. nih.gov

Furthermore, itaconate has been shown to influence the STING (stimulator of interferon genes) pathway . nih.govfrontiersin.org The STING pathway is crucial for detecting cytosolic DNA and initiating a type I interferon response. Itaconate and its derivative 4-octyl itaconate (4-OI) can inhibit the activation of the STING pathway, thereby suppressing the production of type I interferons and other inflammatory cytokines. frontiersin.orge-century.us This effect may be linked to Nrf2 activation, as Nrf2 can suppress STING gene expression. nih.govfrontiersin.org

Table 2: Overview of Itaconate's Impact on Cellular Signaling

Signaling Pathway Key Protein(s) Targeted Mechanism of Action Downstream Effect Reference(s)
Nrf2 Pathway KEAP1 Cysteine alkylation (Michael addition) Activation of antioxidant and anti-inflammatory gene expression cam.ac.uk, nih.gov, nih.gov
ATF3/IκBζ Axis ATF3, IκBζ Upregulation of ATF3 expression Inhibition of pro-inflammatory cytokine (e.g., IL-6) production nih.gov, frontiersin.org, nih.gov
STING Pathway STING, TBK1, IRF3 Inhibition of phosphorylation/activation Suppression of type I interferon response frontiersin.org, frontiersin.org, e-century.us

| NLRP3 Inflammasome | NLRP3, GSDMD | Cysteine alkylation | Inhibition of inflammasome assembly and pyroptosis | nih.gov, frontiersin.org, e-century.us |

This table is interactive and can be sorted by column.

Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.gov Itaconate and its derivatives, including sec-Butyl itaconate, are known to be potent activators of this pathway. nih.govfrontiersin.org Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). frontiersin.orgvividion.com

The electrophilic nature of itaconate, stemming from its α,β-unsaturated carboxylic acid structure, allows it to interact with and modify specific cysteine residues on Keap1 through a process called Michael addition. frontiersin.org This alkylation of Keap1 leads to a conformational change, causing the dissociation of Nrf2. frontiersin.org Once liberated, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of its target genes. vividion.comresearchgate.net This binding initiates the transcription of a wide array of antioxidant and cytoprotective genes, which play a crucial role in mitigating inflammation and oxidative stress. nih.govfrontiersin.org The activation of the Nrf2 pathway by itaconate derivatives highlights their potential in therapies targeting oxidative stress-related diseases. frontiersin.org

It has been observed that the electrophilicity of itaconate derivatives can vary, with some, like 4-octyl itaconate, exhibiting a stronger electrophilic stress response and more potent Nrf2 activation compared to unmodified itaconate. bmj.com This suggests that the specific chemical structure of derivatives like this compound can influence their biological activity.

FeatureDescriptionReferences
Pathway Nrf2 Signaling Pathway nih.govfrontiersin.org
Key Proteins Nrf2, Keap1 frontiersin.orgvividion.com
Mechanism Alkylation of Keap1 cysteine residues by itaconate's electrophilic structure. frontiersin.org
Cellular Event Dissociation of Nrf2 from Keap1 and translocation of Nrf2 to the nucleus. frontiersin.org
Outcome Transcription of antioxidant and anti-inflammatory genes. nih.govfrontiersin.org

Inflammasome Regulation (e.g., NLRP3)

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by processing and activating pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. frontiersin.org Research has shown that itaconate and its derivatives can act as potent inhibitors of NLRP3 inflammasome activation. nih.govnih.govfrontiersin.org

Specifically, itaconate has been found to directly modify NLRP3 through a process called dicarboxypropylation on cysteine 548 of the NLRP3 protein. frontiersin.org This modification prevents the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation. frontiersin.org Consequently, the activation of caspase-1 and the subsequent release of mature IL-1β are inhibited. nih.gov Studies using itaconate derivatives, such as 4-octyl itaconate (4-OI), have demonstrated their ability to block NLRP3-dependent IL-1β release from peripheral blood mononuclear cells of patients with cryopyrin-associated periodic syndromes (CAPS), a group of autoinflammatory diseases driven by NLRP3 hyperactivity. nih.govfrontiersin.org Furthermore, in vivo studies have shown that 4-OI can reduce inflammation in a model of urate-induced peritonitis, an NLRP3-driven inflammatory condition. nih.gov The ability of itaconate and its derivatives to specifically target and inhibit the NLRP3 inflammasome underscores their therapeutic potential for a range of inflammatory and autoimmune diseases. nih.govnih.gov

ComponentRole of Itaconate/DerivativesReferences
NLRP3 Inflammasome Inhibition of activation nih.govnih.govfrontiersin.org
Mechanism Direct modification (dicarboxypropylation) of NLRP3 at Cys548 frontiersin.org
Key Interaction Abolishes the connection between NLRP3 and NEK7 frontiersin.org
Downstream Effect Inhibition of caspase-1 activation and IL-1β release nih.gov
Therapeutic Implication Potential for treating NLRP3-driven disorders like CAPS nih.govfrontiersin.org

Regulation of Transcription Factors (e.g., ATF3, IκBζ)

Beyond the Nrf2 pathway, itaconate and its derivatives exert their immunomodulatory effects by regulating other key transcription factors, notably Activating Transcription Factor 3 (ATF3) and IκBζ. frontiersin.orgresearchgate.net This regulatory axis operates independently of Nrf2 and provides a distinct mechanism for controlling inflammatory responses. frontiersin.orgresearchgate.net

Itaconate and its membrane-permeable derivative, dimethyl itaconate (DI), have been shown to induce electrophilic stress, which leads to the upregulation of ATF3. researchgate.netnih.gov ATF3, in turn, acts as a negative regulator of IκBζ. frontiersin.org IκBζ is a crucial transcription factor for the expression of secondary response genes to Toll-like receptor (TLR) stimulation, such as interleukin-6 (IL-6). frontiersin.orgnih.gov By increasing the levels of ATF3, itaconate effectively inhibits the induction of IκBζ protein. researchgate.net This selective inhibition of the secondary transcriptional response to TLR activation explains the observation that itaconate and its derivatives suppress the production of certain cytokines like IL-6, while not affecting primary response cytokines like TNF. researchgate.netnih.gov

This ATF3-IκBζ pathway has been shown to be conserved across different cell types and species. researchgate.netnih.gov For instance, DI has been demonstrated to ameliorate IL-17-IκBζ-driven skin pathology in a mouse model of psoriasis, highlighting the therapeutic potential of targeting this pathway in autoimmune diseases. researchgate.netnih.gov

Role in Host Immune Responses and Metabolism

The influence of itaconate and its derivatives extends to modulating host immune responses and cellular metabolism, underscoring their integral role in the interplay between these two fundamental processes.

Immunomodulatory Effects in Macrophages

Macrophages are central players in the innate immune system, and their activation state is tightly linked to their metabolic profile. nih.gov Itaconate is highly produced in activated macrophages and acts as a key immunomodulatory metabolite. researchgate.netnih.gov It has been shown to exert significant anti-inflammatory effects, particularly in classically activated M1 macrophages, which are major producers of pro-inflammatory cytokines. nih.gov

Exogenous treatment of macrophages with itaconate or its derivatives has been demonstrated to reduce the production of several lipopolysaccharide (LPS)-induced pro-inflammatory cytokines, including IL-6 and IL-12. frontiersin.org Conversely, macrophages that are unable to produce endogenous itaconate exhibit heightened inflammatory responses. frontiersin.org The immunomodulatory actions of itaconate in macrophages are mediated through multiple mechanisms, including the activation of the Nrf2 pathway and the regulation of the ATF3-IκBζ axis, as previously discussed. frontiersin.org Furthermore, itaconate can influence macrophage function by directly inhibiting enzymes such as succinate dehydrogenase (SDH), which leads to metabolic reprogramming and a dampening of the inflammatory state. frontiersin.org

Macrophage TypeEffect of Itaconate/DerivativesKey Cytokines AffectedReferences
M1 (Classically Activated) Inhibition of inflammatory responseIL-6, IL-12, IL-1β nih.govfrontiersin.org
Irg1-deficient Increased inflammatory response frontiersin.org

Influence on Lipid Metabolism and Bioenergetics

Recent research has uncovered a significant role for itaconate in regulating lipid metabolism and cellular bioenergetics, particularly during inflammatory states like sepsis. biorxiv.org Studies using mice deficient in itaconate synthesis (Irg1 knockout) have revealed that these animals develop more severe hepatic steatosis (fatty liver) during polymicrobial sepsis. biorxiv.org This suggests that itaconate plays a protective role in lipid metabolism in the liver.

Mechanistically, itaconate has been shown to enhance fatty acid oxidation. biorxiv.orgbiorxiv.org Proteomic analyses have indicated that treatment with 4-octyl itaconate leads to an increased expression of enzymes involved in this process. biorxiv.org A key finding is that itaconate stabilizes the expression of carnitine palmitoyltransferase 1a (CPT1a), a critical enzyme for the uptake of fatty acids into the mitochondria for β-oxidation. biorxiv.org This stabilization is thought to be mediated by the hypoubiquitination of CPT1a, a process potentially influenced by itaconate's interaction with proteins involved in ubiquitination. biorxiv.org

From a systemic perspective, itaconate deficiency can lead to a greater reliance on carbohydrates over fatty acids for fuel utilization during an endotoxin (B1171834) challenge. biorxiv.org This shift in substrate preference, along with potential dysfunction in brown adipose tissue, may contribute to a hypothermic response observed in itaconate-deficient mice. biorxiv.org These findings highlight a novel role for itaconate as a key regulator of lipid metabolism and systemic energy homeostasis during inflammation. biorxiv.org

Future Research Directions and Emerging Avenues in Itaconate Ester Science

Development of Novel Itaconate Ester Structures for Tailored Polymer Properties

A primary avenue of future research lies in the synthesis of novel itaconate esters to achieve precisely tailored polymer properties. The structure of the ester side group dramatically influences the characteristics of the final polymer, such as its glass transition temperature (Tg), flexibility, and thermal stability. capes.gov.br For instance, dialkyl itaconates like dibutyl itaconate are known to lower the glass transition temperature in copolymers, imparting elastomeric properties. mdpi.com

Future work will move beyond simple alkyl esters, such as the sec-butyl group, to incorporate more complex and functional moieties. Research into itaconate esters with bulky side groups, like adamantyl, has already shown a path toward polymers with high thermal stability. capes.gov.br The introduction of polar functional groups, such as nitrile or sulfone, into the ester side chain is another promising direction. These groups can enhance the dielectric properties of polyitaconates, making them suitable for applications in energy storage. researchgate.net

Furthermore, the creation of "paired mesogenic" itaconates, where two liquid-crystal-forming units are attached to a single monomer, has been shown to enhance the formation of liquid-crystalline phases in the resulting polymers. oup.com Exploring novel diols and functional additives during polyester (B1180765) synthesis with itaconic acid will also allow for fine-tuning of mechanical and thermal properties. researchgate.netacs.org This strategic design of the ester group will enable the creation of next-generation materials, including self-healing ionomers, advanced coatings, and high-performance resins, all from a renewable backbone. researchgate.net

Table 1: Influence of Ester Group on Polyitaconate Properties This table illustrates how modifying the ester side group in a series of poly(dialkyl itaconate)s can affect the polymer's glass transition temperature (Tg). Note the general trend of decreasing Tg with increasing alkyl chain length, which enhances flexibility. The Tg for poly(di-sec-butyl itaconate) is included for comparison.

Polymer NameEster GroupGlass Transition Temperature (Tg)
Poly(dimethyl itaconate)Methyl60-95°C google.comacs.org
Poly(diethyl itaconate)Ethyl25°C
Poly(di-n-propyl itaconate)n-Propyl-5°C
Poly(di-n-butyl itaconate)n-Butyl-35°C acs.org
Poly(di-sec-butyl itaconate) sec-Butyl 29°C
Poly(di-n-hexyl itaconate)n-Hexyl-55°C

Note: Tg values can vary based on measurement technique and polymer molecular weight. The provided data is a representative range from scientific literature.

Advanced Computational Modeling for Polymerization Prediction and Design

The empirical, trial-and-error approach to polymer development is time-consuming and resource-intensive. The future of itaconate polymer science will increasingly rely on advanced computational modeling to predict polymerization behavior and material properties, accelerating the design of new materials like poly(sec-butyl itaconate).

Molecular dynamics (MD) simulations and quantum chemistry methods are powerful tools in this domain. acs.org These techniques can provide deep insights into the polymerization process, including reaction kinetics and the influence of monomer structure on reactivity. d-nb.info For example, simulations can model the complex free-radical polymerization of itaconates, which is known to be challenging compared to conventional acrylates and methacrylates. d-nb.info

For designing new polymers, computational models can predict key properties before a monomer is ever synthesized in a lab. All-atom molecular dynamics (AAMD) simulations, for instance, can be used to forecast the glass transition temperature, density, and mechanical behavior of novel polyitaconates. mdpi.comresearchgate.net This predictive power allows researchers to screen vast libraries of potential itaconate ester structures and identify the most promising candidates for specific applications. mostwiedzy.plmdpi.com By simulating the interactions between polymer chains and the spatial arrangement of functional groups, scientists can establish clear structure-property relationships, guiding the synthesis of materials with desired characteristics like high toughness or specific rheological behavior. acs.orgmdpi.com

Table 2: Computational Methods in Itaconate Polymer Science

Computational MethodApplication in Itaconate Polymer ResearchPredicted Properties/Outcomes
Density Functional Theory (DFT) Investigating reaction mechanisms and monomer reactivity. mostwiedzy.plBonding energies, transition states, electronic structure.
Molecular Mechanics (MM) Optimizing the geometry of polymer chains and pre-polymerization complexes. mdpi.comLowest energy conformations, interaction energies.
All-Atom Molecular Dynamics (AAMD) Simulating the dynamic behavior and bulk properties of polymers. mdpi.commdpi.comGlass transition temperature (Tg), density, diffusion coefficients, mechanical moduli.
Coarse-Grained (CG) Simulations Modeling large-scale polymer structures and long-timescale phenomena.Phase separation, morphology of copolymers and blends.

Integration of Biotechnological Production with Polymer Synthesis

Itaconic acid, the precursor to this compound, is a bio-based chemical produced industrially through the fermentation of carbohydrates by fungi, most notably Aspergillus terreus. mdpi.comresearchgate.net A significant future direction is the seamless integration of this biotechnological production process with downstream polymer synthesis, creating a holistic and efficient "biomass-to-polymer" pipeline.

Current research focuses heavily on metabolic engineering to improve the efficiency of itaconic acid production. This involves genetically modifying microbial hosts like Aspergillus terreus or engineering alternative organisms such as Aspergillus niger and E. coli to achieve higher yields and productivity. jmb.or.krfao.orgmdpi.com Overexpression of key genes in the itaconic acid biosynthesis pathway, such as cis-aconitate decarboxylase (cadA) and various transporters (mtt, mfs), has led to significant increases in production titers. jmb.or.krnih.gov

The emerging avenue is to bridge the gap between fermentation and polymerization. This could involve developing processes for the direct conversion of itaconic acid from the fermentation broth into esters like this compound, minimizing costly and energy-intensive purification steps. Furthermore, the concept of the integrated biorefinery is gaining traction, where biomass is converted not just into itaconic acid but a whole suite of valuable chemicals. mdpi.com This approach enhances the economic viability and sustainability of producing bio-based polymers, making them competitive with their petrochemical counterparts. nih.gov

Table 3: Examples of Engineered Strains for Itaconic Acid Production

Microbial HostGenetic ModificationReported Itaconic Acid TiterReference
Aspergillus terreusOverexpression of cadA gene75 g/L jmb.or.kr
Aspergillus terreusOverexpression of mfs transporter gene~80 g/L (18.3% increase) jmb.or.kr
Aspergillus nigerHeterologous expression of cadA gene7.2 g/L fao.org
Komagataella phaffiiHeterologous expression of A. terreus genes28 g/L (from methanol) researchgate.net

Exploration of New Biochemical Roles and Mechanistic Understandings

While the primary application of itaconate esters like this compound is in polymer chemistry, an exciting and relatively unexplored frontier is their potential biochemical activity. The parent molecule, itaconate, is not merely an industrial chemical; it is also a metabolite produced by mammalian immune cells (macrophages) during inflammation. frontiersin.orgpnas.org It plays a direct role in the immune response, possessing antimicrobial and anti-inflammatory properties. frontiersin.orgpnas.org

Itaconate exerts its effects by interacting with key cellular pathways. For example, it can inhibit enzymes like succinate (B1194679) dehydrogenase (SDH) in the TCA cycle and alkylate proteins such as KEAP1 to activate the Nrf2 antioxidant response. frontiersin.orgwikipedia.org Because of its chemical structure, itaconate can covalently modify cysteine residues on proteins, altering their function. frontiersin.org

A key future research question is whether esterified forms of itaconate, such as this compound or the more commonly studied dimethyl itaconate, retain, alter, or possess novel biological activities. frontiersin.orgresearchgate.net Esterification increases the lipophilicity and cell permeability of the molecule, which could enhance its effects. researchgate.net Future studies will likely investigate how these esters interact with cellular machinery, their potential as modulators of inflammation or other biological processes, and their metabolic fate. clintile.commdpi.com This research could open up entirely new, non-polymer applications for itaconate derivatives, while also providing crucial mechanistic insights relevant to the biocompatibility and lifecycle of itaconate-based materials.

Q & A

Q. What are the primary mechanisms through which sec-butyl itaconate regulates macrophage immunometabolism?

this compound (and its analogs like 4-octyl itaconate) modulates macrophage function via two key pathways: (1) inhibition of succinate dehydrogenase (SDH), which blocks the tricarboxylic acid (TCA) cycle and reduces pro-inflammatory cytokine production, and (2) activation of the Nrf2 pathway, enhancing antioxidant responses and mitigating oxidative stress . These mechanisms are critical in models of ischemia-reperfusion injury and chronic inflammation. Methodologically, researchers should validate SDH activity via mitochondrial respiration assays and quantify Nrf2 activation using luciferase reporter assays or qPCR for downstream targets like Nqo1 and Hmox1 .

Q. How can researchers optimize experimental conditions to account for this compound’s cell permeability limitations?

Endogenous itaconate is highly polar and poorly membrane-permeable. To address this, researchers synthesize derivatives (e.g., 4-octyl itaconate, dimethyl itaconate) with enhanced bioavailability . However, these derivatives may not fully replicate endogenous itaconate’s effects. Experimental optimization includes:

  • Validating derivative stability using mass spectrometry.
  • Comparing dose-response curves between derivatives and endogenous itaconate (e.g., via RNA sequencing to assess differential gene expression in LPS-stimulated macrophages) .
  • Using IRG1-knockout models to isolate exogenous vs. endogenous effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in type I interferon (IFN-β) signaling be reconciled?

Studies report conflicting results: endogenous itaconate enhances IFN-β release, while derivatives like dimethyl itaconate suppress it . This discrepancy arises from differences in electrophilicity (derivatives like 4-OI are stronger electrophiles) and timing of administration relative to inflammatory triggers. To resolve contradictions:

  • Use time-course experiments to assess IFN-β modulation during early vs. late LPS stimulation phases.
  • Compare transcriptomic profiles (e.g., RNA-seq) of IRG1−/− macrophages treated with derivatives vs. wild-type macrophages .
  • Evaluate covalent modification targets (e.g., JAK1 cysteine residues) to differentiate immunomodulatory pathways .

Q. What experimental strategies address the dual pro- and anti-inflammatory roles of this compound in infection models?

Itaconate exhibits context-dependent effects: it suppresses inflammation in sterile conditions but may enhance pathogen clearance during infections. Advanced approaches include:

  • Multi-omics integration : Correlate metabolomic (itaconate levels) and transcriptomic data (e.g., IFN-γ, TNF-α) across infection time points .
  • Pathogen-specific models : Test itaconate’s effects in Staphylococcus aureus vs. viral infections (e.g., influenza), as pathogen metabolism of itaconate varies .
  • Kinetic studies : Monitor itaconate’s temporal accumulation using LC-MS in infected macrophages .

Q. How can researchers validate the specificity of this compound’s post-translational modifications (e.g., lysine itaconylation)?

Recent studies identified lysine itaconylation as a novel regulatory mechanism beyond cysteine modifications. To validate specificity:

  • Use alanine-scanning mutagenesis to identify critical residues for itaconate binding.
  • Combine click-chemistry probes with proteomic profiling to map modification sites .
  • Compare functional outcomes (e.g., SDH inhibition) in wild-type vs. mutant JAK1 or KEAP1 proteins .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are recommended for analyzing transcriptomic data from itaconate-treated cells?

  • PCA and hierarchical clustering : Identify global gene expression trends (e.g., normalization of IAV-driven inflammation by itaconate) .
  • Gene Ontology (GO) enrichment : Highlight pathways like "IFN-signaling" or "oxidative stress response" affected by itaconate .
  • Dose-response modeling : Use nonlinear regression to quantify itaconate’s impact on pro-inflammatory genes (e.g., CXCL10) across concentrations .

Q. How should researchers design studies to account for itaconate’s pleiotropic effects across cell types?

  • Cell-type-specific models : Compare responses in macrophages, T cells, and epithelial cells (e.g., A549) using co-culture systems .
  • Single-cell RNA-seq : Resolve heterogeneity in itaconate’s immunomodulatory effects within cell populations .
  • In vivo validation : Use tissue-specific Irg1 knockout mice to dissect systemic vs. localized effects .

Key Challenges and Future Directions

  • Clinical translation : Address gaps in pharmacokinetic/pharmacodynamic (PK/PD) data for itaconate derivatives .
  • Mechanistic clarity : Resolve conflicting data on itaconate’s role in NLRP3 inflammasome activation .
  • Standardization : Establish consensus protocols for derivative synthesis, dosing, and endpoint measurement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.